2-Benzyl 1-(tert-butyl) (S)-6-oxopiperidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate is a fascinating organic compound belonging to the class of piperidine derivatives. It's characterized by its complex structure which incorporates benzyl and tert-butyl groups, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate often involves multi-step reactions starting from simpler piperidine derivatives. Common synthetic routes include:
Amide Bond Formation: Utilizing N-Boc-piperidine as a starting material, followed by benzylation and subsequent introduction of tert-butyl groups.
Cyclization Reactions: Employing cyclization of appropriately substituted precursors under basic or acidic conditions.
Industrial Production Methods: Industrially, the compound is synthesized in batch processes where reaction parameters such as temperature, solvent, and catalysts are optimized to maximize yield and purity. The key steps include:
Catalytic Hydrogenation: For the reduction of intermediate compounds.
Protecting Group Strategies: To ensure selective functional group transformations.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation to introduce oxygen functionalities.
Reduction: Selective reduction of the ketone group to a secondary alcohol.
Substitution: Electrophilic or nucleophilic substitutions, especially at the benzyl or tert-butyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or mCPBA for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reductions.
Solvents: Toluene, methanol, or dichloromethane, chosen based on the reaction requirements.
Major Products Formed
Hydroxyl Derivatives: From reduction reactions.
Ester Derivatives: From substitution and acylation reactions.
Scientific Research Applications
2-Benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the design of bioactive molecules for enzyme inhibition studies.
Medicine: As a potential lead compound for the development of novel pharmaceuticals, especially those targeting neurological pathways.
Industry: In the manufacture of fine chemicals and as a catalyst for specific chemical reactions.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural framework.
Pathways Involved: Modulation of biochemical pathways, such as those involved in neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6-oxo-piperidine derivatives: Share structural similarities but differ in functional group placements or substitutions.
tert-Butyl piperidine derivatives: Similar in having a tert-butyl group but vary in the placement and nature of other substituents.
Uniqueness: The uniqueness of 2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate lies in its combined structural features of benzyl and tert-butyl groups along with the piperidine core, offering distinct chemical and biological properties not observed in simpler analogs.
This comprehensive article outlines the critical aspects of the compound "2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate" to provide a detailed understanding of its chemistry and applications.
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-14(10-7-11-15(19)20)16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
JSHVSMAONLSKJT-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.